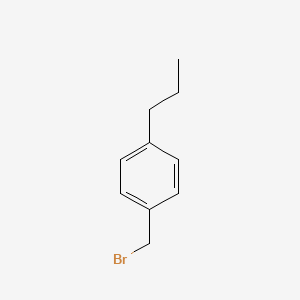

1-(Bromomethyl)-4-propylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Bromomethyl)-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group at the first position and a propyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-propylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-propylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Bromomethyl)-4-propylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation: The compound can be oxidized to form 4-propylbenzaldehyde or 4-propylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: 4-propylbenzyl alcohol, 4-propylbenzylamine, 4-propylbenzylthioether.

Oxidation: 4-propylbenzaldehyde, 4-propylbenzoic acid.

Reduction: 4-propyltoluene.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-propylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of drug candidates and active pharmaceutical ingredients.

Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.

Chemical Biology: It is employed in the study of biochemical pathways and the development of molecular probes.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-propylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule and can participate in electrophilic aromatic substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.

1-(Bromomethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a propyl group.

1-(Bromomethyl)-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a propyl group.

Uniqueness

1-(Bromomethyl)-4-propylbenzene is unique due to the presence of the propyl group, which influences its reactivity and physical properties. The length and branching of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and tert-butyl analogs.

Biologische Aktivität

1-(Bromomethyl)-4-propylbenzene, also known by its CAS number 91062-39-4, is an organobromine compound with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.09 g/mol

- Structure : The compound features a bromomethyl group attached to a propyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Targets and Pathways

- Telomerase Inhibition : The compound has been shown to exhibit inhibitory effects on telomerase reverse transcriptase (hTERT), an enzyme critical for cancer cell proliferation. This inhibition can lead to increased oxidative stress and mitochondrial dysfunction in cancer cells.

- Cell Signaling Modulation : It modulates key signaling pathways that regulate cell growth and apoptosis, affecting gene expression and cellular metabolism .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines:

- IC50 Values :

- SMMC-7721 (liver cancer cell line): 88 nM

- Normal human hepatocyte cells: >10 µM (indicating low toxicity).

Case Studies

Several studies have highlighted the anticancer potential of this compound:

- In xenograft models, treatment with this compound resulted in a marked reduction in tumor growth, showcasing its potential as an anticancer agent.

Biochemical Interactions

The compound's structure allows it to participate in various biochemical reactions:

- Oxidation and Reduction : It can undergo oxidation to form carboxylic acids or quinones, while reduction can yield alcohols. These transformations are crucial for its reactivity in synthetic applications.

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry:

- Synthesis of Bioactive Molecules : Its unique structure makes it a valuable intermediate for synthesizing more complex organic compounds with potential therapeutic properties .

- Pharmaceutical Development : Ongoing research is exploring its role as a pharmaceutical intermediate due to its promising biological activities .

Summary Table of Biological Activity

| Activity Type | Target/Effect | IC50 Value | Notes |

|---|---|---|---|

| Antiproliferative | SMMC-7721 (Liver Cancer) | 88 nM | Significant inhibition observed |

| Toxicity | Normal Human Hepatocyte Cells | >10 µM | Low toxicity relative to cancer cells |

| Telomerase Inhibition | hTERT | Not specified | Induces oxidative stress |

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-propylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPVFOAWQNIBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623814 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91062-39-4 |

Source

|

| Record name | 1-(Bromomethyl)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.